molecular formula C22H40F3NO4Si3 B12849855 Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)- CAS No. 40629-68-3

Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-

Cat. No.: B12849855
CAS No.: 40629-68-3
M. Wt: 523.8 g/mol
InChI Key: XVPLWDATQNALIO-UHFFFAOYSA-N
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Description

N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide is a complex organic compound with the molecular formula C23H42F3NO4Si3. It is characterized by the presence of multiple trimethylsilyl groups and a trifluoroacetamide moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide typically involves the reaction of 3,5-bis(trimethylsilyloxy)phenyl derivatives with trifluoroacetic anhydride and isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the trimethylsilyl groups .

Scientific Research Applications

N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide involves its interaction with specific molecular targets. The trimethylsilyl groups enhance its lipophilicity, facilitating its penetration into biological membranes. The trifluoroacetamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide is unique due to its combination of trimethylsilyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

40629-68-3

Molecular Formula

C22H40F3NO4Si3

Molecular Weight

523.8 g/mol

IUPAC Name

N-[2-[3,5-bis(trimethylsilyloxy)phenyl]-2-trimethylsilyloxyethyl]-2,2,2-trifluoro-N-propan-2-ylacetamide

InChI

InChI=1S/C22H40F3NO4Si3/c1-16(2)26(21(27)22(23,24)25)15-20(30-33(9,10)11)17-12-18(28-31(3,4)5)14-19(13-17)29-32(6,7)8/h12-14,16,20H,15H2,1-11H3

InChI Key

XVPLWDATQNALIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(C1=CC(=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)C(F)(F)F

Origin of Product

United States

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